
Intoplicine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of intoplicine involves the construction of the 7H-benzo[e]pyrido[4,3-b]indole core structure. This is typically achieved through a series of cyclization reactions starting from appropriate precursors. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
反応の種類: イントプリシンは、以下を含むさまざまな化学反応を起こします。
酸化: イントプリシンは特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: 還元反応は、イントプリシン分子の官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、一方、置換反応では新しい官能基が導入される可能性があります .
4. 科学研究への応用
イントプリシンは、以下を含む幅広い科学研究の応用範囲を持っています。
化学: DNA結合特性とトポイソメラーゼ阻害を研究するためのモデル化合物として使用されます。
生物学: DNA複製や修復など、細胞プロセスへの影響について調査されています。
医学: さまざまな癌に対する臨床試験で、潜在的な抗腫瘍剤として研究されています。
科学的研究の応用
Intoplicine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding properties and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential antitumor agent in clinical trials for various cancers.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
作用機序
イントプリシンは、トポイソメラーゼIとIIの両方を阻害することでその効果を発揮します。これらの酵素は、複製と転写中にDNAのねじれを解消する役割を果たしています。 これらの酵素を阻害することで、イントプリシンはDNA鎖の切断を誘発し、癌細胞の細胞周期停止とアポトーシス(プログラムされた細胞死)につながります . イントプリシンによって誘発されるユニークな切断部位パターンは、他のトポイソメラーゼ阻害剤のものとは異なります .
類似化合物:
カンプトテシン: 異なる作用機序を持つトポイソメラーゼI阻害剤。
ドキソルビシン: 癌治療に使用されるトポイソメラーゼII阻害剤。
エトポシド: 異なる化学構造を持つ別のトポイソメラーゼII阻害剤
イントプリシンの独自性: イントプリシンは、トポイソメラーゼIとIIの両方を阻害することで、通常これらの酵素のいずれか一方のみを標的とする他の化合物とは異なります。 このデュアル阻害は、その抗腫瘍活性に不可欠であると考えられており、癌治療の有望な候補となっています .
類似化合物との比較
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action.
Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.
Etoposide: Another topoisomerase II inhibitor with a distinct chemical structure
Uniqueness of Intoplicine: this compound’s dual inhibition of both topoisomerase I and II sets it apart from other compounds that typically target only one of these enzymes. This dual inhibition is believed to be critical for its antitumor activity, making it a promising candidate for cancer therapy .
生物活性
Intoplicine, also known as RP60475, is a compound under investigation for its potential as an antineoplastic agent. It belongs to the 7H-benzo[e]-pyrido-[4,3-b]-indole series and exhibits notable biological activity primarily through the inhibition of DNA topoisomerases I and II. This article explores the biological activity of this compound, including its efficacy against various cancer types, mechanisms of action, and implications for clinical use.
This compound functions as a dual inhibitor of DNA topoisomerases I and II. These enzymes play critical roles in DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts the normal cellular processes that allow cancer cells to proliferate. The compound forms a covalent complex with the topoisomerase-DNA complex, preventing the resealing of DNA breaks and leading to cell death.
In Vitro Studies
This compound has demonstrated significant in vitro activity against a variety of human tumors. A study reported that when tumor specimens were exposed to this compound, the following positive response rates were observed:
Exposure Time | Concentration | Positive Response Rate (%) |
---|---|---|
1 hour | 2.5 µg/mL | 26 |
1 hour | 10.0 µg/mL | 54 |
Continuous | 0.25 µg/mL | 16 |
Continuous | 2.5 µg/mL | 71 |
The study indicated that at a concentration of 10.0 µg/mL after one hour, this compound showed activity against specific cancer types as follows:
Cross-Resistance Observations
Interestingly, this compound exhibited incomplete cross-resistance with several standard chemotherapeutic agents such as doxorubicin and cisplatin. This suggests that it may be effective in treating tumors that have developed resistance to these common treatments .
Clinical Implications
Given its promising in vitro efficacy, this compound is being considered for further clinical trials. The goal is to achieve plasma concentrations sufficient for therapeutic effect while minimizing toxicity. If plasma levels can reach around 10 µg/mL in patients, this compound could potentially provide significant clinical benefits against various malignancies .
Case Studies and Clinical Trials
Recent advancements in clinical trial methodologies have facilitated faster activation of trials involving novel compounds like this compound. For instance, the Moores Cancer Center implemented a streamlined process to expedite clinical trial timelines significantly. This initiative has allowed patients quicker access to promising therapies .
特性
IUPAC Name |
16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROONAIPJKQFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155022 | |
Record name | Intoplicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125974-72-3 | |
Record name | Intoplicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125974-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Intoplicine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Intoplicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Intoplicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INTOPLICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2CIN6HMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。